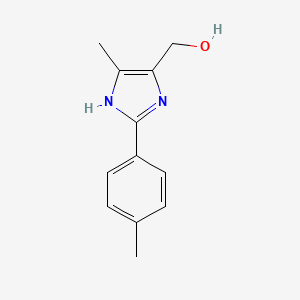
(5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol is an organic compound belonging to the imidazole family It is characterized by the presence of a methyl group at the 5th position and a 4-methylphenyl group at the 2nd position of the imidazole ring, with a methanol group attached to the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The methyl and 4-methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts.
Attachment of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives using reducing agents like sodium borohydride.
Substitution: The methyl and 4-methylphenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Chemistry:
Catalysis: this compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: Due to its structural similarity to biologically active imidazole derivatives, this compound may have potential therapeutic applications.
Industry:
Material Science: This compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In catalysis, it may form a complex with a metal ion, facilitating the reaction by stabilizing transition states.
Comparación Con Compuestos Similares
[2-Phenyl-1H-imidazol-4-yl]methanol: Similar structure but lacks the methyl groups.
[5-Methyl-2-phenyl-1H-imidazol-4-yl]methanol: Similar structure but lacks the 4-methylphenyl group.
Uniqueness:
Substituent Effects: The presence of both methyl and 4-methylphenyl groups in (5-Methyl-2-(p-tolyl)-1H-imidazol-4-yl)methanol may enhance its chemical reactivity and biological activity compared to similar compounds.
Versatility: The combination of these substituents provides unique properties that can be exploited in various applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
62229-99-6 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-8-3-5-10(6-4-8)12-13-9(2)11(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
Clave InChI |
WWXRDEDHUNFFFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


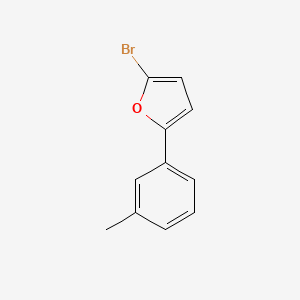

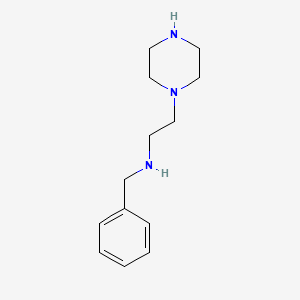
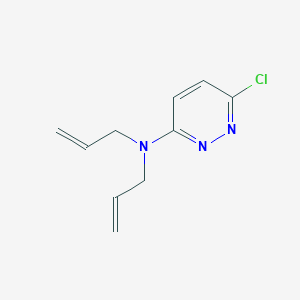
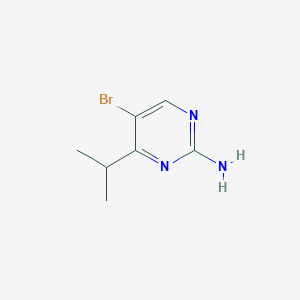
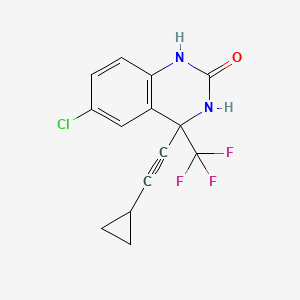
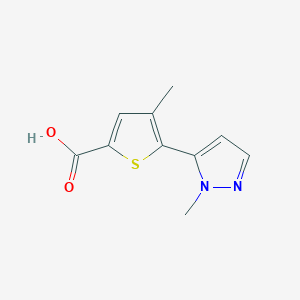
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
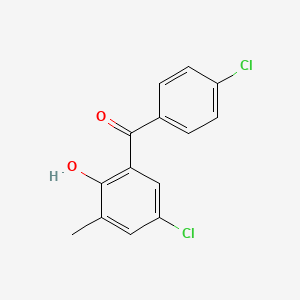
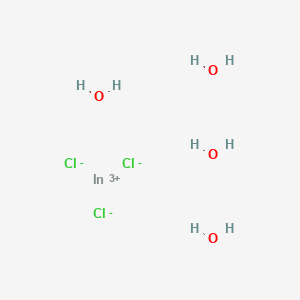
![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)
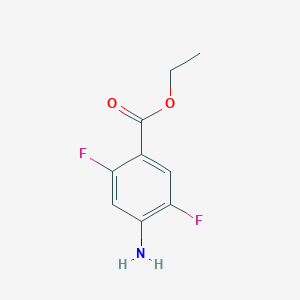
![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)

